N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine
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Overview
Description
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring system substituted with a phenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine typically involves the reaction of 4-chloroaniline with 1-bromonaphthalene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1-naphthylamine: Similar structure but lacks the phenyl group.
N-(4-chlorophenyl)-N-(2-naphthyl)amine: Similar structure with a different naphthalene substitution pattern.
N-(4-chlorophenyl)-N-phenylbenzamide: Contains a benzamide group instead of a naphthalene ring.
Uniqueness
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with both phenyl and 4-chlorophenyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16ClN |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H16ClN/c23-18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H |
InChI Key |
DVDGQQRWWUWGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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